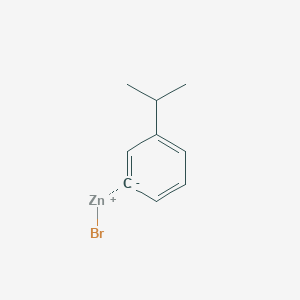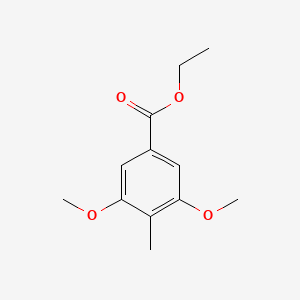
(1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane is an organic compound with the molecular formula C15H22OSi and a molecular weight of 246.42 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a prop-2-ynyloxy moiety, which is further substituted with a p-tolyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane typically involves the reaction of a propargylic alcohol with a trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Propargylic alcohol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
(1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize intermediates in reactions, while the alkyne moiety can undergo addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(1,1-Dimethyl-3-o-tolyl-prop-2-ynyloxy)-trimethyl-silane: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
1,1-Dimethyl-3-(p-tolyl)urea: Contains a urea moiety instead of a prop-2-ynyloxy group.
Uniqueness
(1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane is unique due to its specific substitution pattern and the presence of both a trimethylsilyl group and a p-tolyl group. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable in various chemical transformations.
Propiedades
Fórmula molecular |
C15H22OSi |
|---|---|
Peso molecular |
246.42 g/mol |
Nombre IUPAC |
trimethyl-[2-methyl-4-(4-methylphenyl)but-3-yn-2-yl]oxysilane |
InChI |
InChI=1S/C15H22OSi/c1-13-7-9-14(10-8-13)11-12-15(2,3)16-17(4,5)6/h7-10H,1-6H3 |
Clave InChI |
MAKDNAPGGQCEMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C#CC(C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
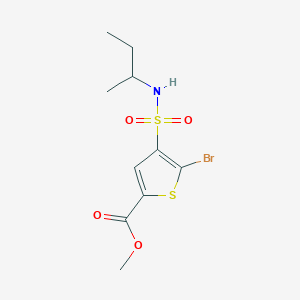
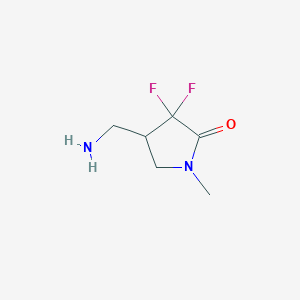
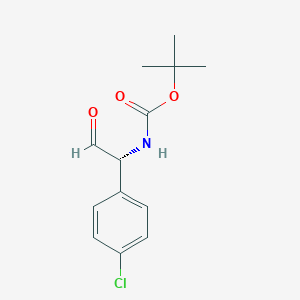
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
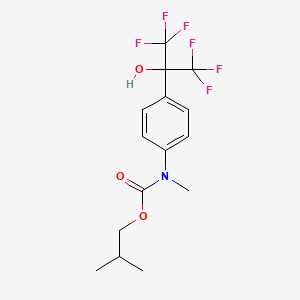
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
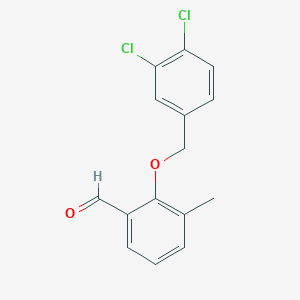
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)

